3-Isobutoxypropylamine
Overview
Description
3-Isobutoxypropylamine, also known as IBPA, is an organic compound that has gained attention in scientific research for its potential application in various fields. This compound is a derivative of propylamine, which is a primary amine. The molecular formula of IBPA is C7H17NO, and its molecular weight is 131.22 g/mol.
Scientific Research Applications
LC and LC–MS/MS Studies in Pharmaceutical Analysis
- Application: In pharmaceutical analysis, 3-Isobutoxypropylamine derivatives are identified as degradation products of acebutolol under various stress conditions. Liquid Chromatography (LC) and Mass Spectrometry (MS) techniques are employed to identify and characterize these degradation products without isolation from the reaction mixtures (Rakibe et al., 2018).
Organic and Medicinal Chemistry
- Application: 3-Isobutoxypropylamine and its related structures are part of the isoxazolidine ring, a significant structure in medicinal chemistry. They are used in the synthesis of bioactive compounds and in total synthesis applications (Berthet et al., 2016).
Wine Chemistry and Analysis
- Application: In wine chemistry, derivatives of 3-Isobutoxypropylamine, such as alkylmethoxypyrazines, are analyzed to determine their impact on wine aroma. Methods like stirbar sorptive extraction and gas chromatography-mass spectrometry are used for this purpose (Wen et al., 2018).
In Vivo Toxicity Studies
- Application: 3-Isobutoxypropylamine derivatives are also explored in in vivo toxicity studies. These studies assess the cerebroprotective activity of novel compounds, like hydroxypyridine derivatives with 3-Isobutoxypropylamine, on animal models to understand their effectiveness in treating brain damage and neurological disorders (Belanov K.I. et al., 2022).
Synthesis of Industrial Relevance
- Application: 3-Isobutoxypropylamine plays a role in the synthesis of industrially relevant compounds. It is used as an amine donor in transaminase-catalyzed reactions, which are crucial for producing high purity amines in an environmentally friendly manner (Dawood et al., 2018).
Drug Delivery and Controlled Release Systems
- Application: Functionalized derivatives of 3-Isobutoxypropylamine are utilized in drug delivery systems. These derivatives react with specific agents to release bioactive molecules, like fluorophores and drugs, in a controlled manner, demonstrating their potential in drug delivery applications (Tu et al., 2018).
Corrosion Inhibition in Metallurgy
- Application: In the field of metallurgy, 3-Isobutoxypropylamine derivatives are synthesized for corrosion inhibition, particularly for alloys like Al-Cu-Mg in acidic solutions. These compounds show promising results in protecting metals from corrosion, which is vital in various industrial applications (Du et al., 2018).
Environmental Applications
- Application: In environmental chemistry, derivatives of 3-Isobutoxypropylamine are studied for their removal efficiency in water treatment processes, such as during ozonization. They are investigated for their degradation pathways, which is crucial for understanding their environmental impact and removal methods (Wang et al., 2017).
properties
IUPAC Name |
3-(2-methylpropoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2)6-9-5-3-4-8/h7H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJGIEGOYWEWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186577 | |
Record name | 3-Isobutoxypropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutoxypropylamine | |
CAS RN |
32923-88-9 | |
Record name | 3-(2-Methylpropoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32923-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isobutoxypropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032923889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32923-88-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Isobutoxypropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-isobutoxypropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Isobutoxypropylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDS9ZNF2QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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